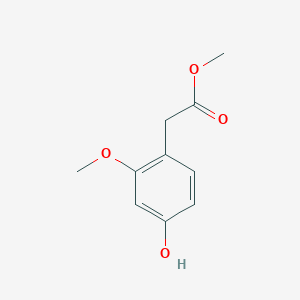

Methyl 2-(4-hydroxy-2-methoxyphenyl)acetate

Description

Molecular Structure and Basic Parameters

Methyl 2-(4-hydroxy-2-methoxyphenyl)acetate possesses the molecular formula C₁₀H₁₂O₄ with a molecular weight of 196.20 g/mol. The compound is characterized by CAS registry number 499789-92-3 and exhibits a canonical SMILES notation of COC1=C(C=CC(=C1)O)CC(=O)OC. The molecular architecture consists of a substituted benzene ring bearing both electron-donating methoxy and hydroxyl substituents, connected via a methylene bridge to a methyl ester functionality.

The structural configuration demonstrates a specific substitution pattern where the methoxy group occupies the ortho position (position 2) relative to the acetic acid side chain, while the hydroxyl group is positioned para to the side chain (position 4). This arrangement creates an asymmetric electronic environment around the aromatic ring, influencing both the compound's reactivity and physical properties. The molecule contains 26 atoms total, maintaining a net charge of zero, and exhibits specific geometric parameters that contribute to its overall stability.

Computational Molecular Descriptors

Computational chemistry analysis reveals important molecular descriptors that characterize the three-dimensional structure and electronic properties of this compound. The topological polar surface area (TPSA) measures 55.76 Ų, indicating moderate polarity and potential for hydrogen bonding interactions. The calculated logarithmic partition coefficient (LogP) of 1.1163 suggests balanced hydrophilic and lipophilic characteristics, positioning the compound in an intermediate polarity range.

| Molecular Descriptor | Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 55.76 Ų |

| Logarithmic Partition Coefficient (LogP) | 1.1163 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 3 |

The hydrogen bonding analysis indicates four potential hydrogen bond acceptor sites and one hydrogen bond donor site, primarily attributed to the hydroxyl group and the oxygen atoms in the methoxy and ester functionalities. The presence of three rotatable bonds provides conformational flexibility, particularly around the methylene bridge connecting the aromatic ring to the ester group and the methoxy substituent rotation.

Properties

IUPAC Name |

methyl 2-(4-hydroxy-2-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-9-6-8(11)4-3-7(9)5-10(12)14-2/h3-4,6,11H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCOSZCWSRTXCQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10727776 | |

| Record name | Methyl (4-hydroxy-2-methoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10727776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499789-92-3 | |

| Record name | Methyl (4-hydroxy-2-methoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10727776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(4-hydroxy-2-methoxyphenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-hydroxy-2-methoxyphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxy-2-methoxyphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-hydroxy-2-methoxyphenyl)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Formation of 4-hydroxy-2-methoxybenzaldehyde or 4-hydroxy-2-methoxybenzoic acid.

Reduction: Formation of 4-hydroxy-2-methoxyphenylmethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of organic chemistry, this compound serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, allows for the creation of diverse derivatives that can be utilized in further chemical research.

Biology

Research indicates that methyl 2-(4-hydroxy-2-methoxyphenyl)acetate exhibits potential biological activities , including:

- Antioxidant Properties: Studies have shown that compounds with similar structures can scavenge free radicals, suggesting potential health benefits.

- Antimicrobial Activity: Initial investigations into its antimicrobial properties indicate it may inhibit the growth of certain pathogens.

Medicine

The compound is being explored for its therapeutic effects . Its derivatives are investigated for:

- Anticancer Activity: Some studies have highlighted its potential as an inhibitor of histone deacetylases (HDACs), which are targets in cancer therapy. For instance, modifications to similar ester compounds have demonstrated significant antiproliferative effects against cancer cell lines like HeLa and HCT-116 .

- Drug Development: The structural features of this compound make it a candidate for developing new pharmaceuticals aimed at various diseases .

Industry

In industrial applications, this compound is utilized in:

- Fragrance and Flavor Production: Its aromatic properties make it valuable in creating scents and flavors in consumer products.

- Fine Chemicals: It serves as a precursor for producing other fine chemicals used in various applications .

Data Table: Comparison of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Chemistry | Intermediate for synthesis | Versatile reactions including oxidation and reduction |

| Biology | Antioxidant & antimicrobial | Potential to scavenge free radicals; inhibits pathogen growth |

| Medicine | Anticancer drug development | Significant antiproliferative effects against cancer cells |

| Industry | Fragrances and flavors | Key component in consumer product formulations |

Case Studies

-

Anticancer Research:

A study involving structurally related compounds demonstrated significant inhibitory action on cancer cell lines. For example, derivatives showed IC50 values comparable to standard treatments like doxorubicin, indicating strong potential for therapeutic applications . -

Biological Activity Assessment:

Research on the antioxidant capabilities of this compound revealed its effectiveness in reducing oxidative stress markers in vitro. These findings suggest its utility in developing nutraceuticals or functional foods aimed at improving health outcomes. -

Industrial Application Development:

A recent project focused on optimizing the synthesis process for large-scale production of this compound for use in the fragrance industry, showcasing its economic viability and market potential .

Mechanism of Action

The mechanism of action of methyl 2-(4-hydroxy-2-methoxyphenyl)acetate involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups on the aromatic ring play a crucial role in its reactivity and biological activity. These functional groups can participate in hydrogen bonding, electron donation, and other interactions that influence the compound’s behavior in different environments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Differences

The following compounds share core structural motifs with this compound but differ in substitution patterns, functional groups, or side chains:

Table 1: Structural Comparison of Selected Analogues

Physicochemical and Functional Properties

Solubility and Reactivity :

- This compound: Polar functional groups enhance solubility in alcohols (e.g., methanol) and dimethyl sulfoxide (DMSO). The hydroxyl group increases acidity (pKa ~10–12) compared to non-hydroxylated analogues .

- Methyl 2-(4-methoxyphenyl)acetate : Lacks a hydroxyl group, reducing polarity and hydrogen-bonding capacity. Likely more lipophilic than the target compound .

- 2-(4-Hydroxy-3-methoxyphenyl)acetic acid : The free carboxylic acid (pKa ~2–4) increases water solubility but reduces stability under acidic conditions .

Biological Activity

Methyl 2-(4-hydroxy-2-methoxyphenyl)acetate, also known as methyl 4-hydroxy-2-methoxyphenylacetate, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on current research findings.

This compound has the molecular formula and a molecular weight of approximately 196.20 g/mol. The compound features a methoxy group and a hydroxy group, which contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Notably, it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by producing pro-inflammatory mediators such as prostaglandins.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacterial strains, suggesting potential applications in developing new antibacterial agents .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in several studies. Its mechanism involves the inhibition of inflammatory pathways, which may be beneficial in treating conditions characterized by chronic inflammation such as arthritis and psoriasis. For instance, studies have indicated that it can effectively reduce the levels of pro-inflammatory cytokines like TNF-α and IL-6 in cell cultures .

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. It exhibits the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is particularly relevant in the context of diseases where oxidative damage is a contributing factor .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anti-inflammatory | Reduces levels of TNF-α and IL-6 | |

| Antioxidant | Scavenges free radicals |

Case Study: Anti-inflammatory Effects

In a controlled study examining the anti-inflammatory effects of this compound, researchers treated human fibroblast cells with the compound and measured cytokine levels post-treatment. The results showed a significant decrease in IL-6 and TNF-α production compared to untreated controls, highlighting its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-(4-hydroxy-2-methoxyphenyl)acetate, and how can intermediates be optimized?

- Methodological Answer : The synthesis typically involves multi-step esterification and etherification. For example, starting with 2-methoxybenzoic acid, ethylene glycol is reacted under acidic conditions to form an intermediate ester, followed by etherification with phenoxyethanol derivatives . Optimization includes adjusting reaction time, temperature, and catalyst (e.g., sulfuric acid for esterification). Intermediate purity is verified via TLC or HPLC before proceeding to subsequent steps.

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR : Assign peaks using - and -NMR to confirm the methoxy (~3.8 ppm), phenolic hydroxyl (~5.5 ppm), and ester carbonyl (~170 ppm) groups. Compare with analogs like methyl 2-(4-oxocyclohexyl)acetate for structural validation .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. ORTEP-3 can visualize thermal ellipsoids and hydrogen bonding networks .

Q. What purification methods are effective for isolating this compound?

- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradient) is standard. For polar impurities, recrystallization from ethanol/water mixtures improves purity. Monitor via melting point analysis (e.g., ~69–70°C for related methoxy derivatives) .

Advanced Research Questions

Q. How can computational modeling aid in predicting the compound’s reactivity or interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). The ester and methoxy groups may form hydrogen bonds with active sites.

- DFT Calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. Compare with analogs like methyl 2-(2-formylphenyl)acetate to assess substituent effects .

Q. How do researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

- Methodological Answer :

- Variable Temperature (VT) NMR : Identify dynamic processes (e.g., rotational barriers) causing peak splitting.

- 2D NMR (COSY, HSQC) : Assign overlapping signals. For example, distinguish aromatic protons in ortho/meta positions using - coupling constants .

- Crystallographic Validation : Cross-verify ambiguous NMR assignments with X-ray-derived bond lengths and angles .

Q. What strategies are used to study the compound’s metabolic pathways in vitro?

- Methodological Answer :

- Hepatic Microsomal Assays : Incubate the compound with liver microsomes and NADPH. Monitor metabolites via LC-MS/MS. For example, demethylation or hydroxylation products can be identified using fragmentation patterns .

- Enzyme Inhibition Studies : Use probe substrates (e.g., CYP3A4) to assess competitive inhibition. Compare with phenylacetic acid derivatives to evaluate metabolic stability .

Safety and Handling Protocols

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.